molecular formula C10H9NO4 B3345104 Methyl 5,6-dihydroxy-1H-indole-2-carboxylate CAS No. 10131-14-3

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate

Cat. No.: B3345104
CAS No.: 10131-14-3
M. Wt: 207.18 g/mol
InChI Key: LMQPTBZVHDIVKT-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate (CAS 10131-14-3) is a high-purity indole derivative with a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol. This compound serves as a critical precursor in the biosynthesis of eumelanin, the photoprotective pigment found in skin and hair . Its role in melanogenesis makes it an invaluable tool for researching pigmentary disorders and developing novel dermocosmetic formulations aimed at UV protection . Beyond its significance in melanin chemistry, this methyl ester derivative is a versatile building block in scientific research. It is used to synthesize hyperbranched macromolecular structures that have shown promising activity as HIV-1 integrase inhibitors in preliminary biological assays . Furthermore, its structural motif is explored in the development of new materials with specific optical properties and in studies of oxidative polymerization . Researchers will find this compound essential for projects involving indole chemistry, antiviral agent development, and functional biomaterials. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 5,6-dihydroxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h2-4,11-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQPTBZVHDIVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623059
Record name Methyl 5,6-dihydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10131-14-3
Record name Methyl 5,6-dihydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 5,6-dihydroxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the use of methanesulfonic acid under reflux in methanol to yield the desired indole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological and Pharmaceutical Applications

Melanin Biosynthesis:
Methyl 5,6-dihydroxy-1H-indole-2-carboxylate serves as a precursor in the biosynthesis of eumelanin, a pigment crucial for coloration in various organisms. The compound's hydroxyl groups at positions 5 and 6 enhance its reactivity and biological activity, making it integral to melanin production pathways. Research indicates that it influences signaling pathways related to melanogenesis and cellular oxidative stress responses.

Antioxidant Properties:
The compound exhibits notable antioxidant properties, which have been investigated for potential therapeutic applications. Its ability to mitigate oxidative stress suggests that it could play a role in protecting cells from damage associated with various diseases.

Antiviral Activity:
Recent studies have highlighted the antiviral properties of this compound. Its structural similarities to hydroxyindole carboxylic acids have led researchers to explore its efficacy against viruses such as SARS-CoV-2. This aspect positions the compound as a candidate for further antiviral drug development.

Synthesis and Derivatives

Synthesis Techniques:
Several methods have been developed for synthesizing this compound. These include reactions involving L-dopachrome and enzymatic transformations that yield high purity products suitable for biological studies .

Derivatives with Enhanced Properties:
Research has also focused on creating derivatives of this compound with improved solubility and bioactivity. For instance, carboxamides derived from 5,6-dihydroxyindole-2-carboxylic acid have been synthesized to enhance the solubility of melanin precursors, which could improve their application in photoprotective agents .

Material Science Applications

Biomaterials:
this compound is being explored in the development of biomaterials due to its role in forming eumelanin biopolymers. These materials have potential applications in cosmetics and dermatological formulations aimed at providing UV protection .

Polymerization Studies:
The compound has also been utilized in polymerization reactions to create functional materials with specific properties. For example, its reaction with other indole derivatives can lead to new polymers that exhibit unique optical or mechanical characteristics .

Comparative Analysis of Related Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Features Unique Aspects
5,6-DihydroxyindoleHydroxyl groups at positions 5 and 6Direct precursor for eumelanin
5,6-Dihydroxyindole-2-carboxylic acidCarboxylic acid group at position 2Important intermediate in melanin biosynthesis
ArbidolHydroxyindole carboxylic acid fragmentAntiviral activity against SARS-CoV-2
DopachromeIntermediate in melanin synthesisKey role in enzymatic conversion to melanin

This compound is distinguished by its methyl ester functionality and its direct involvement in synthetic pathways related to melanin production.

Case Study 1: Antioxidant Activity Assessment

A study assessing the antioxidant activity of this compound demonstrated significant radical scavenging abilities compared to standard antioxidants like ascorbic acid. The findings suggest potential applications in nutraceuticals aimed at reducing oxidative stress-related conditions.

Case Study 2: Melanin Synthesis Enhancement

Research focused on enhancing melanin synthesis through the administration of this compound in cultured melanocytes showed increased eumelanin production. This study underscores the compound's potential use in cosmetic formulations aimed at skin pigmentation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5,6-dihydroxy-1H-indole-2-carboxylate and analogous indole derivatives:

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Properties/Applications References
This compound C₁₀H₉NO₄ 5,6-diOH; 2-CO₂Me 182–184 (derivative, ) Precursor for anti-mitotic agents; high polarity due to hydroxyl groups
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate C₁₂H₁₃NO₄ 5,6-diOMe; 2-CO₂Me Not reported Enhanced stability; used in crystallographic studies of π-stacking interactions
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate C₁₃H₁₅NO₄ 5,6-diOMe; 2-CO₂Et Not reported Increased lipophilicity vs. methyl ester; potential for prolonged metabolic half-life
5,6-Dihydroxyindole-2-carboxylic acid (DHICA) C₉H₇NO₄ 5,6-diOH; 2-COOH 208–210 (similar analog, ) Tyrosine metabolite; substrate for dopachrome tautomerase in melanin synthesis
Indole-5-carboxylic acid C₉H₇NO₂ 5-COOH 232–234 Higher melting point due to strong intermolecular H-bonding

Structural and Functional Comparisons

Hydroxyl vs. Methoxy Substituents
  • Reactivity and Solubility : The hydroxyl groups in this compound confer higher polarity and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., Methyl 5,6-dimethoxy-1H-indole-2-carboxylate). This increases aqueous solubility but may reduce stability under oxidative conditions .
  • Biological Activity: Methoxy groups enhance metabolic stability by resisting enzymatic oxidation, making dimethoxy derivatives more suitable for drug development. Conversely, hydroxylated analogs like DHICA are critical in natural metabolic pathways (e.g., melanogenesis) .
Ester Group Variations
  • Methyl vs. Ethyl Ester : Replacing the methyl ester (CO₂Me) with an ethyl group (CO₂Et) increases lipophilicity, as seen in Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This modification can enhance membrane permeability and alter pharmacokinetic profiles .
Free Acid vs. Ester
  • Acidity and Bioavailability : The free carboxylic acid in DHICA (pKa ~4–5) is more acidic than the methyl ester, affecting ionization and bioavailability at physiological pH. Esterification masks the carboxylic acid, improving cell permeability but requiring hydrolysis for activation .

Spectroscopic and Crystallographic Insights

  • IR and NMR : Hydroxyl groups in this compound result in broad O–H stretches (~3326 cm⁻¹) and downfield-shifted aromatic protons in ¹H-NMR (δ 6.84–7.12 ppm) compared to methoxy derivatives (δ 6.59–7.24 ppm) .
  • Crystallography : Methoxy-substituted indoles exhibit stronger π-π stacking (3.39 Å spacing) due to reduced steric hindrance, whereas hydroxylated analogs prioritize hydrogen-bonded networks .

Biological Activity

Methyl 5,6-dihydroxy-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities and therapeutic potential. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their ability to interact with various biological targets. These compounds exhibit a range of pharmacological properties such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects. The structural features of these compounds allow them to bind with multiple receptors and enzymes, influencing various biochemical pathways .

Target Interactions

This compound interacts with several molecular targets leading to significant biological effects:

  • Antiviral Activity : The compound has shown potential as an integrase inhibitor against HIV-1. It was observed that the indole nucleus chelates with magnesium ions in the active site of integrase, inhibiting viral replication .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, contributing to its antioxidant activity.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated symptoms .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Antiviral Efficacy : In a study evaluating integrase inhibitors, this compound demonstrated an IC50 value of approximately 32.37 μM against HIV integrase. This indicates its potential as a therapeutic agent in antiviral treatments .
  • Antioxidant Activity : Research highlighted that the compound exhibited significant antioxidant properties in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays, showing effective inhibition comparable to standard antioxidants.
  • Antimicrobial Effects : The compound has been tested against various bacterial strains. Results indicated that it possesses notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria .

Table 1: Biological Activity Summary

Biological ActivityIC50/EffectivenessReference
HIV Integrase Inhibition32.37 μM
Antioxidant ActivityEffective scavenging
Antimicrobial Activity (MIC)50 - 100 µg/mL

Q & A

Q. What are the standard synthetic routes for Methyl 5,6-dihydroxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via the Fischer indole synthesis , a common method for indole derivatives. Key steps include:

  • Cyclization of arylhydrazines with ketones or aldehydes under acidic conditions (e.g., HCl or polyphosphoric acid).
  • Optimization of temperature (80–120°C) and reaction time (6–24 hours) to minimize side reactions like over-oxidation or decarboxylation .
  • Post-synthetic purification via column chromatography or recrystallization to achieve >95% purity. Adjusting solvent polarity (e.g., ethanol/water mixtures) improves crystal formation .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography (using programs like SHELX for refinement) resolves the hydroxyl group positions and confirms regioselectivity .
  • NMR spectroscopy (¹H/¹³C, COSY, HSQC) identifies proton environments, with hydroxy protons appearing as broad singlets (~δ 10–12 ppm) .
  • HPLC-MS monitors purity and detects degradation products under varying pH and temperature conditions .

Q. What biological activities are associated with this compound, and what methodological frameworks are used to study them?

  • Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) assess interactions with targets like tyrosine kinases or cytochrome P450 isoforms .
  • Cellular viability assays (MTT or ATP-luciferase) evaluate anticancer potential, with IC₅₀ values compared to fluorinated analogs (e.g., 5,6-difluoro derivatives) .
  • Molecular dynamics simulations model hydrogen bonding between hydroxyl groups and active-site residues .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the introduction of dihydroxy groups?

  • Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during synthesis, reducing side reactions .
  • Catalytic systems : Employ Pd/C or Au nanoparticles to enhance regioselectivity in hydroxylation steps .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

  • Disorder in hydroxyl groups : High-resolution data (≤0.8 Å) and SHELXL refinement with restraints on bond lengths/angles improve model accuracy .
  • Hydrogen bonding networks : ORTEP-III graphical tools visualize intermolecular interactions, aiding in polymorph identification .
  • Twinned crystals : Data integration with TWINABS corrects intensity overlaps in diffraction patterns .

Q. How do substituent variations (e.g., hydroxyl vs. methoxy groups) impact the compound’s biological activity and stability?

  • Comparative SAR studies : Replace hydroxyl groups with methoxy or fluorine to assess changes in logP (lipophilicity) and membrane permeability .
  • Accelerated stability testing : Expose derivatives to UV light, humidity, and oxidative conditions (H₂O₂) to identify degradation pathways (e.g., quinone formation) .
  • Docking studies : Compare binding affinities of hydroxylated vs. fluorinated analogs to ATP-binding pockets using AutoDock Vina .

Q. How can contradictory data on the compound’s redox behavior be resolved?

  • Cyclic voltammetry under inert atmospheres (N₂/Ar) prevents oxidation artifacts, isolating redox peaks specific to the indole core .
  • EPR spectroscopy detects radical intermediates formed during oxidation, clarifying mechanisms .
  • pH-dependent studies (pH 3–10) reveal protonation states influencing redox potentials .

Q. What high-throughput methodologies are applicable for studying this compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Screen binding kinetics against protein libraries (e.g., kinases) .
  • Crystallographic fragment screening : Soak crystals in compound solutions to identify binding hotspots .
  • Microscale thermophoresis (MST) : Quantify binding constants (Kd) using minimal protein quantities .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • QM/MM simulations : Map electrostatic potentials to predict nucleophilic attack sites on the indole ring .
  • Free-energy perturbation (FEP) : Calculate relative binding energies of derivatives to optimize substituent placement .
  • ADMET prediction tools (e.g., SwissADME): Forecast pharmacokinetic profiles to prioritize synthetic targets .

Q. What experimental protocols ensure the compound’s stability during long-term storage and biological assays?

  • Lyophilization : Store in amber vials under vacuum at -20°C to prevent hydrolysis .
  • Buffered solutions : Use phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .
  • LC-MS stability checks : Perform weekly analyses to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,6-dihydroxy-1H-indole-2-carboxylate
Reactant of Route 2
Methyl 5,6-dihydroxy-1H-indole-2-carboxylate

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